molecular formula C8H5BrClN3 B13653682 7-Bromo-6-chloroquinazolin-2-amine

7-Bromo-6-chloroquinazolin-2-amine

Cat. No.: B13653682
M. Wt: 258.50 g/mol
InChI Key: VXOSEQRVWOUQGZ-UHFFFAOYSA-N
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Description

7-Bromo-6-chloroquinazolin-2-amine is a heterocyclic compound with the molecular formula C8H5BrClN3. It is part of the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of bromine and chlorine atoms on the quinazoline ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloroquinazolin-2-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method starts with the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then converted to this compound through a series of reactions involving chloroacetone .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process involves the use of cost-effective reagents and optimized reaction conditions to facilitate the bromination and chlorination steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloroquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

7-Bromo-6-chloroquinazolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloroquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 7-Bromo-4-chloroquinazolin-2-amine
  • 6-Chloro-7-iodoquinazolin-2-amine
  • 7-Bromo-6-fluoroquinazolin-2-amine

Comparison: Compared to its analogs, 7-Bromo-6-chloroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

7-bromo-6-chloroquinazolin-2-amine

InChI

InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)3-12-8(11)13-7/h1-3H,(H2,11,12,13)

InChI Key

VXOSEQRVWOUQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Cl)Br)N

Origin of Product

United States

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